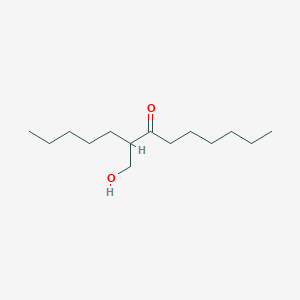
6-(Hydroxymethyl)tridecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxymethyl)tridecan-7-one is an organic compound with the molecular formula C14H28O2 It is a ketone with a hydroxymethyl group attached to the sixth carbon of a tridecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)tridecan-7-one can be achieved through several methods. One common approach involves the oxidation of 6-(Hydroxymethyl)tridecan-7-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions and yields the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. Catalysts such as platinum or palladium may be employed to enhance the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)tridecan-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alcohols or alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 6-(Carboxymethyl)tridecan-7-one.
Reduction: 6-(Hydroxymethyl)tridecan-7-ol.
Substitution: Various esters or ethers depending on the substituent used.
Scientific Research Applications
6-(Hydroxymethyl)tridecan-7-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a model compound for understanding enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)tridecan-7-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-Tridecanone: A ketone with a similar structure but lacking the hydroxymethyl group.
6-(Hydroxymethyl)tridecan-7-ol: The alcohol counterpart of 6-(Hydroxymethyl)tridecan-7-one.
6-(Carboxymethyl)tridecan-7-one: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both a ketone and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
921625-34-5 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
6-(hydroxymethyl)tridecan-7-one |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-9-11-14(16)13(12-15)10-8-6-4-2/h13,15H,3-12H2,1-2H3 |
InChI Key |
HJWURPUYGMELEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(CCCCC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)
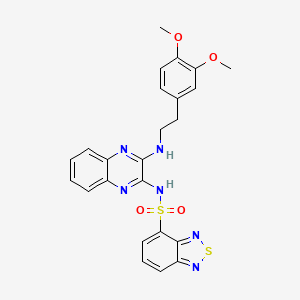

![tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B12639307.png)
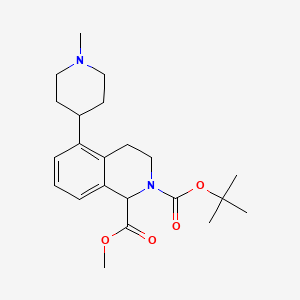
![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12639310.png)
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide](/img/structure/B12639314.png)
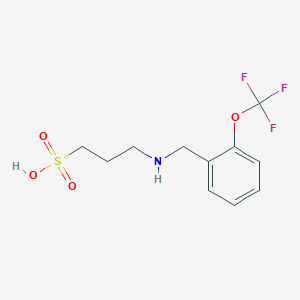
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-, oxime](/img/structure/B12639330.png)
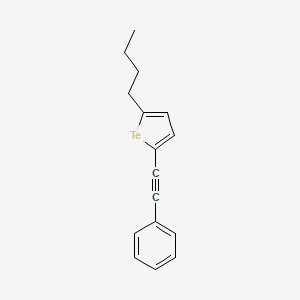
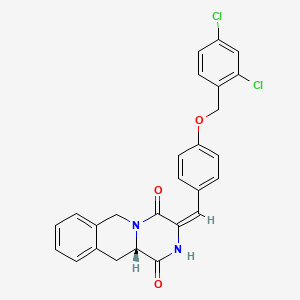
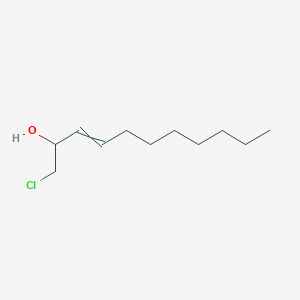
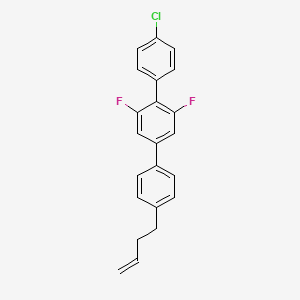
![6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12639367.png)
